Wedelialactone A
CAS No.: 175862-40-5
Cat. No.: VC0211754
Molecular Formula: C24H34O8
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175862-40-5 |
|---|---|
| Molecular Formula | C24H34O8 |
| IUPAC Name | [(3aR,4R,4aS,5R,8R,8aR,9S,9aR)-5,8-dihydroxy-5,8a-dimethyl-3-methylidene-4-(2-methylpropanoyloxy)-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-9-yl] (E)-2-methylbut-2-enoate |
| Standard InChI | InChI=1S/C24H34O8/c1-8-12(4)21(27)32-19-17-15(13(5)22(28)31-17)16(30-20(26)11(2)3)18-23(6,29)10-9-14(25)24(18,19)7/h8,11,14-19,25,29H,5,9-10H2,1-4,6-7H3/b12-8+/t14-,15-,16-,17-,18+,19-,23-,24+/m1/s1 |
| SMILES | CC=C(C)C(=O)OC1C2C(C(C3C1(C(CCC3(C)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
| Appearance | Powder |
Introduction
Chemical Structure and Properties
Wedelolactone is a coumestan derivative classified as a secondary metabolite. It possesses a complex structure that contributes to its various biological activities.
Molecular Characteristics
The molecular characteristics of wedelolactone are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C16H10O7 |
| Molecular Weight | 314.2464 g/mol |
| SMILES | COC1=CC2=C(C3=C(C4=C(O3)C=C(O)C(O)=C4)C(=O)O2)C(O)=C1 |
| InChIKey | XQDCKJKKMFWXGB-UHFFFAOYSA-N |
| Stereochemistry | Achiral |
| Defined Stereocenters | 0/0 |
| E/Z Centers | 0 |
| Charge | 0 |
| Optical Activity | None |
The compound features a coumestan core structure with multiple hydroxyl and methoxy functional groups that contribute to its biological activity .
Physical Properties
Wedelolactone demonstrates variable solubility characteristics, with limited solubility in aqueous environments, which affects its bioavailability in biological systems. This property presents challenges for its therapeutic applications and has led researchers to explore various formulation strategies to enhance its delivery .
Natural Sources
Botanical Origins
Wedelolactone is primarily found in plants belonging to the Asteraceae family, particularly in the genera Eclipta and Wedelia. The following table summarizes the main plant sources:
| Plant Species | Family | Plant Parts Containing Wedelolactone |
|---|---|---|
| Eclipta alba | Asteraceae | Aerial parts, roots |
| Eclipta prostrata (L.) L. | Asteraceae | Whole plant |
| Wedelia chinensis | Asteraceae | Aerial parts |
These plants have been traditionally used in various systems of medicine across East Asia and other regions for treating different ailments .
Extraction and Isolation
The extraction of wedelolactone from natural sources typically involves the use of ethyl acetate or other organic solvents. Recent research has focused on improving extraction efficiency and developing sustainable methods for obtaining this compound. A study highlighted the use of plant tissue culture techniques for the in vitro rapid multiplication of Wedelia chinensis to enhance wedelolactone content, addressing challenges in conventional propagation methods caused by cross-pollination and habitat degradation .
Pharmacological Activities
Wedelolactone exhibits a diverse range of biological activities that make it a compound of significant research interest. Its pharmacological properties have been investigated in various experimental models.
Anti-cancer Properties
Wedelolactone has demonstrated promising anti-cancer activities against several types of malignancies:
Head and Neck Squamous Cancer
A comprehensive study investigated the effects of wedelolactone on head and neck squamous cancer cells. Key findings include:
-
Decreased proliferation of human SCC-4 and mouse CU110-1 tongue squamous carcinoma cells at doses greater than 6.25 μg/ml
-
Inhibition of cell migration at doses lower than those affecting proliferation
-
Suppression of epithelial-to-mesenchymal transition (EMT) with increased expression of E-cadherin and decreased expression of vimentin
-
Inhibition of AhR expression and its downstream targets CYP1A1 and CYP1B1
-
Antagonism of benzo(a)pyrene-stimulated migration, suggesting wedelolactone acts through the AhR pathway
-
Greater activity against cancer stem-like CU110-1 cells compared to SCC-4 cells, indicating selective activity against cancer stem cells
Other Cancer Types
Wedelolactone has also shown cytotoxic effects against:
-
Breast cancer cell lines
-
Prostate carcinomas (both in vitro and in vivo)
-
Pituitary cancer
-
Myeloma cancer lines
These effects occur at micromolar concentrations and involve targeting multiple cellular proteins including androgen receptors, 5-lipoxygenase, and topoisomerase IIα .
Anti-inflammatory Properties
Wedelolactone exerts anti-inflammatory effects through several mechanisms:
-
Inhibition of caspase-11, a key regulator of proinflammatory cytokine IL-1β maturation
-
Reduction of NF-κB-mediated transcription
-
Inhibition of IKK complex components (IKKγ, IKKα, and IKKβ), which are crucial for NF-κB activation
-
Potent trypsin inhibition
-
Antagonistic properties against phospholipase A2 (PLA2) myotoxins
-
Inhibition of 5-lipoxygenase (5-LO) activity in porcine leukocytes
These mechanisms contribute to wedelolactone's potential application in managing inflammatory conditions.
Neuroprotective Properties
Recent research has explored wedelolactone's potential in neurodegenerative disorders:
Alzheimer's Disease
A recent study using density functional theory and molecular docking techniques investigated wedelolactone's multitarget activity against Alzheimer's disease. Findings include:
Other Therapeutic Properties
Wedelolactone has demonstrated numerous other pharmacological activities:
-
Antihepatotoxic effects, protecting liver cells from toxins such as CC14, Phalloidin, and galactosamine
-
Antidiabetic properties
-
Anti-obesity effects
-
Antimyotoxicity
-
Antibacterial activity
-
Antioxidant properties
-
Antiviral effects
-
Anti-aging benefits
-
Cardiovascular protection
-
Serine protease inhibition
-
Protective effects on various organs including kidney, lung, neurons, eyes, bones, and teeth
Molecular Mechanisms of Action
Enzymatic Inhibition
Wedelolactone interacts with multiple enzymes, contributing to its diverse biological effects:
| Enzyme/Target | Effect | Physiological Significance |
|---|---|---|
| Caspase-11 | Inhibition | Reduced proinflammatory cytokine maturation |
| IKK complex (IKKγ, IKKα, IKKβ) | Inhibition | Decreased NF-κB activation |
| Trypsin | Inhibition | Reduced proteolytic activity |
| Phospholipase A2 | Antagonism | Anti-myotoxic effects |
| 5-Lipoxygenase | Inhibition | Anti-inflammatory action |
| Acetylcholinesterase | Inhibition | Potential neuroprotective effects |
| Topoisomerase IIα | Inhibition | Anti-cancer activity |
| Androgen receptors | Antagonism | Anti-prostate cancer effects |
These enzymatic interactions underlie wedelolactone's therapeutic potential across various disease states .
Signaling Pathway Modulation
Wedelolactone influences several key signaling pathways:
NF-κB Pathway
Wedelolactone reduces NF-κB-mediated transcription through inhibition of IKK complex components. This mechanism contributes to its anti-inflammatory and potentially its anti-cancer properties .
AhR Pathway
In head and neck squamous cancer cells, wedelolactone inhibits the aryl hydrocarbon receptor (AhR) pathway, including downregulation of AhR expression and its downstream targets CYP1A1 and CYP1B1. This inhibition appears to be central to wedelolactone's anti-migratory effects on these cancer cells .
EMT Regulation
Wedelolactone modulates epithelial-to-mesenchymal transition (EMT) by increasing E-cadherin expression while decreasing vimentin expression. This effect may contribute to its anti-metastatic potential .
Pharmacokinetics
Research on wedelolactone's pharmacokinetic properties has revealed important insights into its metabolism and bioavailability:
Metabolism
In rat plasma, wedelolactone undergoes several metabolic transformations:
Bioavailability Challenges
A significant limitation of wedelolactone as a therapeutic agent is its limited solubility in biological environments. This poor bioavailability restricts its clinical application, highlighting the need for innovative delivery approaches. Current research suggests that nanotechnological approaches may improve wedelolactone's bioavailability and enhance its therapeutic potential .
Future Perspectives
Research Gaps
Despite extensive investigation into wedelolactone's pharmacological properties, several knowledge gaps remain:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume